![molecular formula C16H12FN3O3 B2462426 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 865285-36-5](/img/structure/B2462426.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide, also known as FOBA, is a small molecule compound that has been recently developed and studied for its potential applications in scientific research. FOBA is a member of the oxadiazole family of compounds and has shown promising results in various studies related to its mechanism of action and biochemical effects.
Applications De Recherche Scientifique
1. Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
The paper reviews the development of 1,3,4-oxadiazole-based derivatives, highlighting their binding efficacy with enzymes and receptors due to the structural features of the 1,3,4-oxadiazole ring. These compounds have been used for treating various ailments, showing significant therapeutic potential. The review suggests 1,3,4-oxadiazole derivatives are an active area of research for developing medicinal agents with diverse bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, among others (Verma et al., 2019).
2. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development
This review emphasizes the pharmacological significance of compounds containing the 1,3,4-oxadiazole core, which are recognized for their broad range of pharmacological activities. The discussion covers various compounds with reported activities such as antiviral, analgesic, anti-inflammatory, antitumor, and more. The analysis underlines the importance of the 1,3,4-oxadiazole core in the development of new drugs, suggesting these compounds offer efficacious and less toxic options for treating multiple diseases (Rana et al., 2020).
3. Research Progress on the Synthesis and Pharmacology of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives
This mini-review presents recent advances in the synthesis and pharmacological study of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. It discusses their hydrogen bond interactions with biomacromolecules, enhancing pharmacological activity. The paper highlights the diverse biological activities exhibited by these compounds, including antibacterial, anti-inflammatory, anti-tuberculous, and anticancer activities. It suggests that the oxadiazole ring is a potent biologically active unit in many compounds, underlining the ongoing interest in these derivatives for medicinal chemistry and pharmacology research (Wang et al., 2022).
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCURZRPYWXBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.